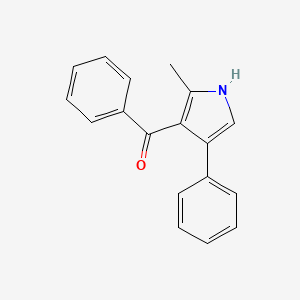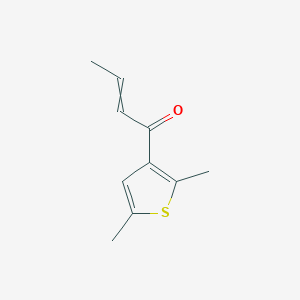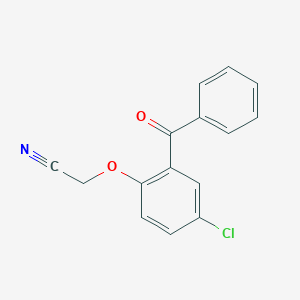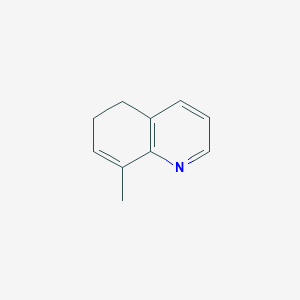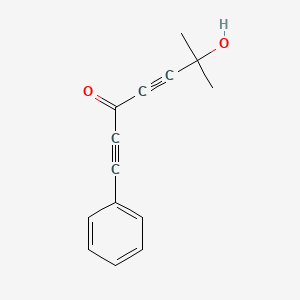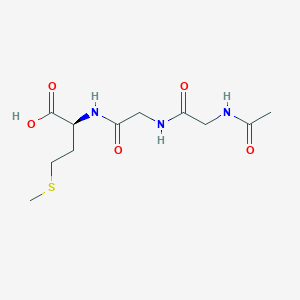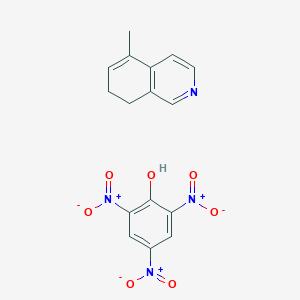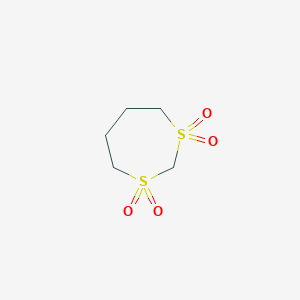
1,3-Dithiepane 1,1,3,3-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiepane 1,1,3,3-tetraoxide is a sulfur-containing heterocyclic compound with the molecular formula C4H8O4S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups.
Méthodes De Préparation
1,3-Dithiepane 1,1,3,3-tetraoxide can be synthesized through a multi-step process involving the reaction of 1,3-propanedithiol with polyformaldehyde in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out in chloroform under reflux conditions for 2-3 hours. The intermediate product is then isolated and further oxidized using sodium tungstate dihydrate and hydrogen peroxide to yield the final product . This method is efficient, providing high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,3-Dithiepane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
1,3-Dithiepane 1,1,3,3-tetraoxide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of cyclic sulfones and sulfoxides.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Biological Studies: It is used in studies involving sulfur-containing compounds and their interactions with biological systems.
Industrial Applications: The compound is explored for use in battery electrolytes and other industrial processes requiring stable sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dithiepane 1,1,3,3-tetraoxide involves its ability to undergo various chemical transformations due to the presence of sulfone groups. These groups are highly polarized, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3-Dithiepane 1,1,3,3-tetraoxide can be compared with other similar compounds such as:
1,3-Dithiane 1,1,3,3-tetraoxide: Similar in structure but differs in the oxidation state of sulfur atoms.
1,3-Dithiolane 1,1,3,3-tetraoxide: Another sulfur-containing heterocycle with different ring size and properties.
1,4-Dithiane 1,1,4,4-tetraoxide: A related compound with a different ring structure and oxidation state
Propriétés
Numéro CAS |
57542-77-5 |
|---|---|
Formule moléculaire |
C5H10O4S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1,3-dithiepane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2 |
Clé InChI |
HZCVGDQGPPVGCX-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=O)(=O)CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


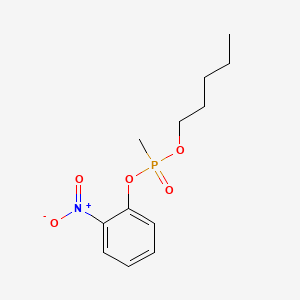
![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
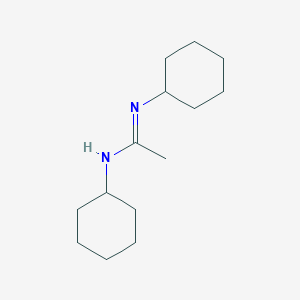
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)



